1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea
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Description
1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
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Scientific Research Applications
Urease Inhibitors for Medical Applications
Urease inhibitors, including urea derivatives, are studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. These compounds aim to prevent the harmful effects of ammonia production from urea hydrolysis, offering a pathway to novel treatments. However, the clinical use of such inhibitors is limited due to side effects, highlighting the need for further exploration of urea derivatives with better efficacy and safety profiles (Kosikowska & Berlicki, 2011).
Agricultural Enhancements
In agriculture, urea-based compounds serve as nitrogen fertilizers. However, the efficiency of urea as a fertilizer is compromised by its rapid conversion to ammonia, leading to environmental pollution and economic loss. Research into urease inhibitors aims to slow down urea breakdown, thereby reducing ammonia volatilization and improving nitrogen use efficiency in crops. This area of study is crucial for developing sustainable farming practices that minimize environmental impact while maximizing agricultural productivity (Jin et al., 2018).
Environmental Applications
The potential of urea derivatives in environmental applications, such as water treatment, is an emerging area of interest. For example, urea-based compounds can be used as hydrogen carriers for fuel cells, offering a sustainable and non-toxic alternative to traditional energy sources. This application underscores the versatility of urea derivatives in contributing to clean energy solutions and highlights the ongoing need for research into their environmental impacts and benefits (Rollinson et al., 2011).
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-(3-phenylsulfanylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-10-13(17-19-11)16-14(18)15-8-5-9-20-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNBYXQSLVGWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.